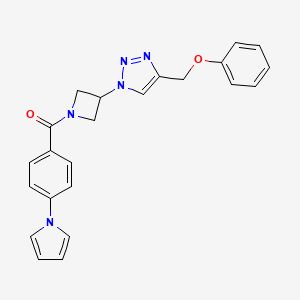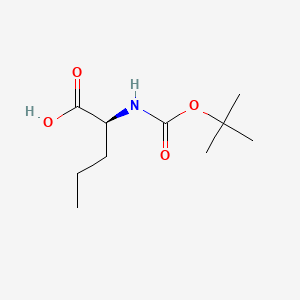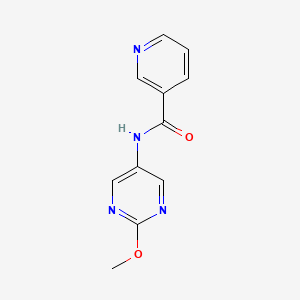
N-(2-methoxypyrimidin-5-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methoxypyrimidin-5-yl)nicotinamide” is a compound that contains a pyrimidine ring, which is a type of nitrogen-containing heterocycle . It also contains a methoxy group (-OCH3) and a nicotinamide group. Nicotinamide is a form of vitamin B3 and is used in a variety of cosmetic products .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a pyrimidine ring with a methoxy group attached at the 2-position and a nicotinamide group attached at the 5-position .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the specific conditions and reagents used. Pyrimidine derivatives can undergo a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the methoxy group might increase its solubility in organic solvents .Applications De Recherche Scientifique
Herbicidal Activity and Agricultural Applications
Research on nicotinamide derivatives, such as those explored by Yu et al. (2021), has demonstrated their potential in developing novel herbicides. These derivatives have shown significant herbicidal activity against various weeds, suggesting their application in agricultural practices to control unwanted plant growth without the adverse environmental effects associated with traditional herbicides (Yu et al., 2021).
Biochemical and Pharmacological Research
Nicotinamide and its derivatives play crucial roles in the human body, including participation in redox reactions and serving as precursors for coenzymes in metabolic processes. Studies such as those by Shimada et al. (1987) and Schenkman et al. (1967) have explored the enzymatic activities and inhibitory effects of nicotinamide in biochemical assays, highlighting its importance in understanding and manipulating metabolic pathways for therapeutic purposes (Shimada et al., 1987); (Schenkman et al., 1967).
Medical and Therapeutic Applications
The role of nicotinamide derivatives in medical science, particularly in the treatment and management of diseases, is of significant interest. For example, Rini et al. (1990) and Peng et al. (2011) have delved into the enzymatic functions of nicotinamide N-methyltransferase (NNMT) and its impact on disease states, offering insights into potential therapeutic targets for conditions such as cancer, diabetes, and obesity (Rini et al., 1990); (Peng et al., 2011).
Environmental and Toxicological Studies
The metabolism and environmental fate of nicotinamide and its derivatives, as investigated by Lenglet et al. (2016) and Slominska et al. (2006), provide valuable data on the potential ecological impacts and toxicological profiles of these compounds. Such research is crucial for assessing the safety and environmental risks associated with the widespread use of nicotinamide-related substances (Lenglet et al., 2016); (Slominska et al., 2006).
Mécanisme D'action
Target of Action
It’s structurally similar compound, 5-[3-(2-methoxyphenyl)-1h-pyrrolo[2,3-b]pyridin-5-yl]-n,n-dimethylpyridine-3-carboxamide, targets the tyrosine-protein kinase abl1 .
Mode of Action
It’s structurally similar compound, nicotinamide, acts by targeting adp-ribosyl cyclase 2 and exotoxin a .
Biochemical Pathways
Nicotinamide n-methyltransferase (nnmt), a related compound, plays an important role in diverse biological processes by regulating methylation potential and the degradation of nicotinamide .
Pharmacokinetics
at doses of 100–500 mg/kg showed biphasic elimination with dose-dependent changes in half-life .
Result of Action
Nicotinamide, a structurally similar compound, has been shown to possess antimicrobial effects in vivo against escherichia coli and staphylococcus aureus .
Action Environment
It’s structurally similar compound, nicotinamide, has been observed to have its action influenced by the environment .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
These compounds bind with high affinity to multiple receptors, which could suggest that N-(2-methoxypyrimidin-5-yl)pyridine-3-carboxamide may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It’s plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, similar to other bioactive compounds .
Molecular Mechanism
It’s possible that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-11-13-6-9(7-14-11)15-10(16)8-3-2-4-12-5-8/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVCVRMBXZYURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2891502.png)
![3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891503.png)
![6-Tert-butyl-2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2891505.png)

![2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2891507.png)

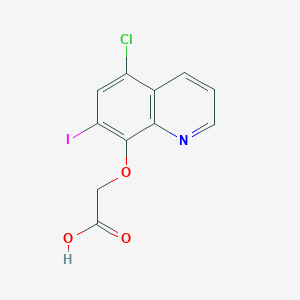
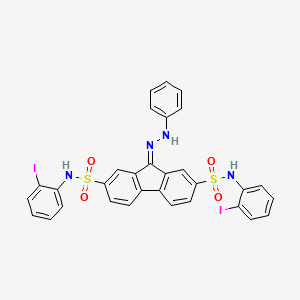
![(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate](/img/structure/B2891513.png)
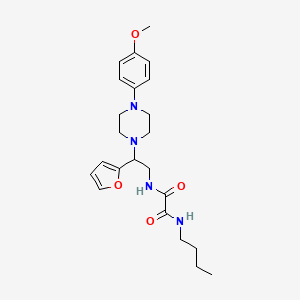

![N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2891520.png)
